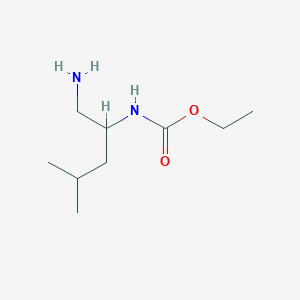
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
Overview
Description
“3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline” is a chemical compound with the CAS Number: 1184567-88-1 . It has a molecular weight of 206.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Life Science Research
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline: is utilized in life science research as an intermediate for synthesizing new chemical entities. Its oxazole ring is a key structural component in many biologically active molecules, making it valuable for developing new pharmaceuticals . Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Material Science
In material science, this compound’s derivatives are explored for their potential in creating novel materials. The oxazole moiety’s ability to participate in various chemical reactions makes it a versatile building block for synthesizing polymers and oligomers with specific properties, such as increased durability or thermal stability .
Chemical Synthesis
The compound serves as a precursor in chemical synthesis, particularly in the construction of heterocyclic compounds. Its reactivity allows for the formation of complex structures that are essential in medicinal chemistry, leading to the development of new drugs with improved efficacy and safety profiles .
Chromatography
In chromatographic applications, 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline can be used as a standard or reference compound. Its distinct chemical properties enable it to serve as a marker or tracer during the separation of complex mixtures, aiding in the identification and quantification of substances .
Analytical Research
This chemical is also significant in analytical research, where it may be used to calibrate instruments or develop new analytical methodologies. Its stable structure and well-defined characteristics make it suitable for use in various analytical techniques, including spectroscopy and mass spectrometry .
Pharmaceutical Development
The oxazole ring present in 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is a common feature in many pharmaceutical drugs. It is often incorporated into molecules designed to modulate biological targets, such as enzymes or receptors, leading to the discovery of new therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJFROTBIGLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CON=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)




![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)






